molecular formula C54H34O4 B13644418 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13644418
M. Wt: 746.8 g/mol
InChI Key: NPOJFQQTWAAYHH-UHFFFAOYSA-N
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Description

This compound is a highly functionalized anthracene derivative featuring multiple 4-formylphenyl substituents arranged in a branched, conjugated architecture. Its structure integrates an anthracene core with three distinct formylphenyl groups, enabling applications in covalent organic frameworks (COFs) and optoelectronic devices. The aldehyde groups facilitate covalent bonding in COF synthesis, while the extended π-conjugation enhances electronic properties such as electrochemiluminescence (ECL) and charge transport .

Properties

Molecular Formula

C54H34O4

Molecular Weight

746.8 g/mol

IUPAC Name

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C54H34O4/c55-31-35-9-17-39(18-10-35)43-25-44(40-19-11-36(32-56)12-20-40)28-47(27-43)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)48-29-45(41-21-13-37(33-57)14-22-41)26-46(30-48)42-23-15-38(34-58)16-24-42/h1-34H

InChI Key

NPOJFQQTWAAYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O

Origin of Product

United States

Preparation Methods

9,10-Bis(4-formylphenyl)anthracene

  • This compound serves as a crucial intermediate for the anthracene core functionalization.
  • It is typically prepared via palladium-catalyzed Suzuki coupling of 9,10-dibromoanthracene with 4-formylphenylboronic acid or related boronate esters.
  • The aldehyde groups are preserved by using mild reaction conditions to avoid side reactions.
  • Molecular formula: C28H18O2, CAS No. 324750-99-4.

1,3,5-Tris(4-formylphenyl)benzene and Related Terphenyl Aldehydes

  • The 3,5-bis(4-formylphenyl)phenyl moiety is structurally related to tris(4-formylphenyl)benzene derivatives.
  • These are often synthesized from 1,3,5-tribromobenzene and 4-formylphenylboronic acid via Suzuki-Miyaura cross-coupling.
  • The aldehyde functionality is introduced via the boronic acid component, ensuring high regioselectivity and yield.

General Synthetic Strategy for the Target Compound

The preparation of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves multi-step synthesis combining Suzuki coupling and formylation techniques:

Stepwise Suzuki Coupling

  • Step 1: Synthesize the anthracene core with 9,10-bis(4-formylphenyl) substitutions via Suzuki coupling of 9,10-dibromoanthracene with 4-formylphenylboronic acid.
  • Step 2: Prepare the 3,5-bis(4-formylphenyl)phenyl intermediate by coupling 3,5-dibromophenyl derivatives with 4-formylphenylboronic acid.
  • Step 3: Couple the anthracene intermediate with the bis(formylphenyl)phenyl moiety through a further Suzuki reaction at the 9-position of anthracene or phenyl rings, depending on the synthetic route.

Formylation Techniques

  • If necessary, additional formyl groups can be introduced via Vilsmeier-Haack formylation on appropriate phenyl rings after coupling steps.
  • Protection/deprotection strategies may be employed to prevent aldehyde group interference during coupling.

Reaction Conditions and Catalysts

  • Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are commonly used for Suzuki couplings.
  • Bases such as potassium carbonate or cesium carbonate in polar solvents (e.g., DMF, toluene/water mixtures) facilitate the reaction.
  • Reaction temperatures typically range from 80 °C to 110 °C.
  • Careful control of stoichiometry and purification is crucial to obtain high-purity products.

Supporting Research and Analogous Methods

Covalent Organic Frameworks (COFs) Synthesis Context

  • The compound is relevant as a building block in COFs, where aldehyde groups react with amines to form imine-linked frameworks.
  • Research indicates that the use of rigid, multi-aldehyde aromatic compounds enhances crystallinity and stability of COFs.
  • The preparation of such aldehyde-containing monomers often involves Suzuki coupling and controlled formylation steps, consistent with the above strategy.

Data Table: Summary of Preparation Methods

Step Starting Materials Reaction Type Conditions & Catalysts Notes
1 9,10-Dibromoanthracene + 4-formylphenylboronic acid Suzuki Coupling Pd(PPh3)4, K2CO3, toluene/H2O, 80-100 °C Forms 9,10-bis(4-formylphenyl)anthracene
2 3,5-Dibromophenyl derivative + 4-formylphenylboronic acid Suzuki Coupling Pd catalyst, base, DMF or similar solvent Forms 3,5-bis(4-formylphenyl)phenyl intermediate
3 Anthracene intermediate + bis(formylphenyl)phenyl derivative Suzuki Coupling Pd catalyst, base, elevated temperature Final coupling to assemble target compound
4 Optional formylation on phenyl rings Vilsmeier-Haack Formylation POCl3/DMF, low temperature Introduces aldehyde groups if needed

Comprehensive Analysis and Perspectives

  • The multistep Suzuki coupling approach is the most reliable and widely reported method to assemble complex multi-aldehyde aromatic compounds such as the target molecule.
  • Alternative methods involving direct formylation of pre-assembled aromatic systems are less favored due to regioselectivity and overreaction risks.
  • The synthetic strategy benefits from the modular nature of Suzuki coupling, allowing for structural variations and optimization.
  • Research in COF synthesis underscores the importance of such aldehyde-rich building blocks, with recent advances focusing on improving framework stability through controlled synthesis of aldehyde monomers.
  • The use of mild reaction conditions and careful purification ensures preservation of sensitive aldehyde functionalities, critical for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its formyl groups and aromatic rings. These interactions can lead to various effects, such as fluorescence emission in biological imaging or electron transfer in photovoltaic applications. The specific pathways and targets depend on the context of its use .

Comparison with Similar Compounds

Key Features :

  • Molecular Complexity : The compound’s branched structure increases steric hindrance but optimizes π-conjugation for charge transfer.
  • Functional Groups : Three 4-formylphenyl groups enable versatile covalent linkages in COFs.
  • Applications : Primarily used in ECL-active COFs for sensing and light-emitting devices due to intra-reticular charge transfer (IRCT) mechanisms .

Structural and Functional Analogues

9,10-Bis(4-formylphenyl)anthracene (BFPA)
  • Molecular Formula : C₂₈H₁₈O₂
  • Molecular Weight : 386.44 g/mol
  • Structure : Anthracene core with two 4-formylphenyl groups at the 9,10-positions.
Property Target Compound BFPA
Aldehyde Groups 3 2
ECL Efficiency (ΦECL) ~63.7% (aqueous) ~30% (estimated)
Band Gap (DFT-calculated) Reduced Moderate
IRCT Strength Strong Moderate

Key Difference : The target compound’s third formylphenyl group enhances IRCT, reducing the band gap and boosting ECL efficiency by >2× compared to BFPA .

4-(Anthracen-10-yl)benzaldehyde
  • Molecular Formula : C₂₁H₁₄O
  • Molecular Weight : 282.34 g/mol
  • Structure : Single anthracene unit linked to one 4-formylphenyl group.
  • Applications: Limited to small-molecule OLEDs or as a monomer for simple COFs; lacks multi-directional bonding sites .
Property Target Compound 4-(Anthracen-10-yl)benzaldehyde
Aldehyde Groups 3 1
ECL Activity Yes No
OLED Compatibility Limited Moderate

Key Difference: The mono-aldehyde structure of 4-(Anthracen-10-yl)benzaldehyde restricts its use in complex COFs but simplifies synthesis for OLED emitters .

Performance in Optoelectronic Devices

Anthracene-Oxadiazole Derivatives (e.g., 4a–4c, 8a–8c)
  • Structure : Anthracene linked to oxadiazole moieties (e.g., 2-(4-(anthracen-9-yl)phenyl)-5-p-tolyl-1,3,4-oxadiazole).
  • Applications : n-Type emitters in OLEDs with external quantum efficiency (EQE) of 1–2% .
Property Target Compound Anthracene-Oxadiazole Derivatives
EL Efficiency (EQE) N/A (COF use) 1–2%
Charge Transport Hole/electron Electron-dominated
Synthetic Complexity High Moderate

Key Difference : Oxadiazole derivatives prioritize electron transport for OLEDs, while the target compound’s formylphenyl groups favor COF-based ECL .

Twisted Anthracene Isomers (p-PABPI vs. m-PABPI)
  • Structure : Anthracene-phenanthroimidazole hybrids with para/meta substitution.
  • Performance : Meta-substituted m-PABPI achieves 3× higher EL efficiency than para-substituted p-PABPI due to suppressed aggregation .
Property Target Compound m-PABPI
EL Efficiency N/A (COF use) High (device-specific)
Aggregation Tendency Low (branched) Low (twisted)

Key Difference : Both compounds mitigate aggregation, but the target compound’s branched structure enhances ECL, whereas m-PABPI optimizes EL via steric hindrance .

COF Performance Metrics

COFTBTN-BCBA vs. Target Compound-Based COFs
  • COFTBTN-BCBA: Assembled from TBTN (acceptor) and BCBA (donor), achieving ΦECL = 63.7% in aqueous media .

Key Insight: The target compound’s additional formylphenyl group may reduce reliance on exogenous coreactants (e.g., dissolved O₂), improving stability .

Biological Activity

4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by its intricate molecular structure and significant optical and electronic properties. This compound, with the molecular formula C45H30O3, features multiple formyl groups that enhance its chemical reactivity, making it a subject of interest in various biological studies.

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of polycyclic aromatic hydrocarbons and subsequent functionalization with formyl groups. The extended conjugated system present in the compound contributes to its unique optical properties, which are beneficial for applications in organic synthesis and materials science.

Biological Activity Overview

Research into the biological activity of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has highlighted several potential areas of interest:

  • Anticancer Activity : Compounds with similar structural features have shown promise as anticancer agents. The ability to interact with biomolecules may influence cell signaling pathways related to cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzaldehyde exhibit antimicrobial activity. The presence of multiple formyl groups may enhance the compound's interaction with microbial cell membranes or enzymatic pathways.
  • Photodynamic Therapy : The optical properties of this compound make it suitable for use in photodynamic therapy (PDT), where light-activated compounds generate reactive species that can induce cell death in targeted tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde:

  • Anticancer Activity : A study on anthracene derivatives demonstrated their ability to inhibit tumor cell growth through apoptosis induction. The mechanism involved the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells.
  • Antimicrobial Effects : Research on benzaldehyde derivatives has indicated their efficacy against various bacterial strains. The interaction between these compounds and bacterial cell walls may disrupt essential cellular processes, leading to cell death .
  • Photodynamic Applications : Investigations into the use of similar compounds in PDT have shown that they can effectively target cancer cells when activated by specific wavelengths of light, resulting in localized destruction of malignant tissues.

Comparative Analysis Table

The following table summarizes key findings related to the biological activities of structurally similar compounds:

Compound NameBiological ActivityMechanism
9,10-Bis(4-formylphenyl)anthraceneAnticancerInduces apoptosis via ROS generation
1,3,5-Tris(4-formylphenyl)benzeneAntimicrobialDisrupts bacterial cell wall integrity
Benzaldehyde Thiosemicarbazone DerivativesAntiviralInhibits viral replication mechanisms

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey ObservationsReference
1H NMR^{1}\text{H NMR}δ 10.02 (s, 3H, -CHO), δ 8.65–7.20 (m, Ar-H)
HRMSm/z 618.2195 ([M+H]+^+)
FTIR1702 cm1^{-1} (C=O stretch)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh3_3)4_4/SPhosIncreases to 85%
Temperature80°C in tolueneReduces byproducts
Reaction Time48 hrsEnsures completion

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